4-Bromo-2-(chroman-8-yl)thiazole
Description
Significance of Thiazole (B1198619) Derivatives as Privileged Scaffolds in Drug Discovery
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is considered a "privileged scaffold" in drug discovery. bohrium.comglobalresearchonline.net Its unique electronic properties and ability to form various non-covalent interactions allow it to bind to a wide array of biological targets. nih.gov Consequently, thiazole derivatives exhibit a remarkable diversity of pharmacological activities. globalresearchonline.netanalis.com.my
The clinical and preclinical importance of this scaffold is demonstrated by its presence in numerous approved drugs. nih.goveurekaselect.com These compounds span a wide range of therapeutic areas, including anti-cancer treatments like Dasatinib (B193332), antiretrovirals such as Ritonavir, and anti-inflammatory agents like Meloxicam. globalresearchonline.netnih.gov The versatility of the thiazole nucleus allows medicinal chemists to modify it at multiple positions, fine-tuning the compound's biological activity, potency, and pharmacokinetic profile. nih.gov Researchers have successfully developed thiazole-based compounds with potent antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antidiabetic properties. analis.com.mywisdomlib.orgmdpi.com The presence of a bromine atom, as in 4-Bromo-2-(chroman-8-yl)thiazole, can further enhance biological activity or serve as a chemical handle for creating more complex molecules. nih.govnih.gov
Table 1: Examples of Thiazole-Containing Drugs and Their Therapeutic Applications
| Drug Name | Therapeutic Class | Key Biological Target/Mechanism |
| Dasatinib | Anticancer | Tyrosine kinase inhibitor nih.gov |
| Ritonavir | Antiretroviral | HIV protease inhibitor globalresearchonline.neteurekaselect.com |
| Sulfathiazole | Antibacterial | Dihydropteroate synthase inhibitor bohrium.com |
| Tiazofurin | Anticancer | IMP dehydrogenase inhibitor eurekaselect.com |
| Nitazoxanide | Antiparasitic | Pyruvate:ferredoxin oxidoreductase inhibitor globalresearchonline.net |
| Meloxicam | Anti-inflammatory | COX-2 inhibitor globalresearchonline.net |
Importance of Chroman Architectures in Bioactive Compounds
The chroman scaffold, a bicyclic system consisting of a benzene (B151609) ring fused to a dihydropyran ring, is another structure of significant biological relevance. nih.gov It is the core of various natural products, most notably tocopherols (B72186) (Vitamin E) and tocotrienols, which are known for their potent antioxidant properties. The chroman ring system is not planar, which provides a three-dimensional architecture that can be advantageous for specific receptor binding.
Chroman and its related structure, chromanone (chroman-4-one), are considered privileged structures in medicinal chemistry and serve as templates for designing new therapeutic agents. nih.govnih.gov Natural and synthetic compounds containing the chroman moiety have demonstrated a broad spectrum of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive activities. nih.govnih.gov The substitution pattern on both the aromatic and the dihydropyran rings plays a critical role in determining the specific pharmacological profile of the resulting molecule. nih.gov
Table 2: Examples of Bioactive Chroman Derivatives
| Compound Class/Name | Source | Notable Biological Activity |
| α-Tocopherol (Vitamin E) | Natural | Antioxidant, Radical Scavenger |
| Troglitazone | Synthetic | Antidiabetic (withdrawn) |
| Nebivolol | Synthetic | Antihypertensive (β-blocker) |
| Levcromakalim | Synthetic | Antihypertensive (K+ channel opener) |
| Silybin (from Milk Thistle) | Natural | Hepatoprotective, Antioxidant |
Rationale for Investigating Hybrid Thiazole-Chroman Systems in Contemporary Medicinal Chemistry
The strategy of molecular hybridization aims to create a single molecule that combines the pharmacophoric features of two or more different bioactive scaffolds. nih.gov This approach can lead to compounds with improved affinity and efficacy, a broader spectrum of activity, or a novel mechanism of action compared to the individual components. researchgate.netrsc.org The fusion of a thiazole ring with a chroman system, as seen in this compound, is a logical application of this principle.
The rationale for investigating such hybrids is compelling:
Synergistic or Additive Effects: Combining the diverse biological activities of thiazoles (e.g., kinase inhibition, antimicrobial) with the established properties of chromans (e.g., antioxidant, anti-inflammatory) could produce a dual-action agent. researchgate.netnih.gov
Novelty and Patentability: Creating hybrid molecules provides access to novel chemical space, which is crucial for discovering next-generation therapeutics that can overcome challenges like drug resistance. nih.govbohrium.com
Optimized Physicochemical Properties: The chroman moiety can modulate the lipophilicity and three-dimensional shape of the molecule, potentially improving its absorption, distribution, metabolism, and excretion (ADME) profile.
Structural Handle for Further Modification: The bromine atom on the thiazole ring is a particularly important feature. It is an electron-withdrawing group that can influence the electronic properties of the ring system and its interactions with biological targets. nih.gov Furthermore, it serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Sonogashira couplings), allowing for the straightforward creation of a library of diverse analogs for structure-activity relationship (SAR) studies. nih.gov
Research into related structures supports this rationale. For instance, studies have described the synthesis of thiazole derivatives linked to coumarin (B35378) (a related benzopyranone structure) and evaluated their anticancer and antimicrobial activities. researchgate.netmdpi.com The successful synthesis and promising cytotoxic activity of carbazolyl-thiazolyl-chromone hybrids further underscore the potential of combining these specific heterocyclic systems to generate potent anticancer agents. nih.govrsc.org The investigation of this compound and its derivatives is therefore a scientifically sound strategy in the ongoing search for new and effective medicines.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-(3,4-dihydro-2H-chromen-8-yl)-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNOS/c13-10-7-16-12(14-10)9-5-1-3-8-4-2-6-15-11(8)9/h1,3,5,7H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIRWLOZHKYYLAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=CC=C2)C3=NC(=CS3)Br)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Medicinal Chemistry and Pharmacological Potential of 4 Bromo 2 Chroman 8 Yl Thiazole Analogues
Structure-Activity Relationship (SAR) Studies of Thiazole-Chroman Hybrids
Influence of Bromine Atom at the Thiazole (B1198619) C-4 Position on Bioactivity
The presence of a bromine atom at the C-4 position of the thiazole ring is a significant determinant of biological activity. This halogen substitution can enhance the electrophilic character of the thiazole ring, making it a valuable intermediate for the synthesis of bioactive molecules. The introduction of a bromine atom can modulate the compound's ability to interact with biological targets, potentially through the formation of halogen bonds or by altering the electronic distribution of the molecule. acs.org
For instance, in a series of thiazole derivatives, the presence of a bromo substituent was found to be significant for their antimicrobial properties. acs.org Specifically, a compound featuring a bromo group demonstrated notable efficacy against Salmonella typhimurium and Proteus vulgaris. acs.org Furthermore, studies on other thiazole-containing compounds have shown that halogen substitution at various positions can lead to potent inhibitory activity against enzymes like DNA topoisomerase IB. nih.gov The position of the halogen can remarkably affect the inhibitory action, highlighting the importance of its placement in the molecular scaffold. nih.gov
Role of the Chroman-8-yl Substituent in Pharmacophore Design
The chroman-4-one moiety, a key component of the chroman-8-yl substituent, is a recognized pharmacophore with a wide range of biological activities, including anticancer and anti-inflammatory effects. nih.govnih.gov The fusion of a benzene (B151609) ring with a dihydropyran ring in the chroman structure provides a versatile platform for designing novel therapeutic agents. nih.gov
The substitution pattern on the chroman ring itself plays a critical role in determining the biological response. For example, the placement of substituents at the C-2, C-6, and C-7 positions of the chromanone core has been shown to be effective in developing antidiabetic agents. nih.gov In the context of anticancer activity, chroman-4-one derivatives have demonstrated significant potential, with the thiochromanone variants exhibiting even higher activity. nih.govnih.gov The chroman moiety can interact with various biological targets, and its structural modifications are a key strategy for optimizing the efficacy and selectivity of hybrid molecules. acs.org
Impact of Structural Modifications on Efficacy and Selectivity
The efficacy and selectivity of thiazole-chroman hybrids can be fine-tuned through systematic structural modifications. The strategic combination of the thiazole and chroman rings, along with further substitutions, allows for the exploration of a vast chemical space to identify compounds with improved pharmacological profiles. acs.org
For example, the hybridization of thiazole with other heterocyclic systems has been a successful strategy in the development of novel antimicrobial agents. nih.gov The nature and size of the heterocyclic ring attached to the thiazole core can significantly influence the antimicrobial spectrum and potency. nih.gov Similarly, in the realm of anticancer research, the linkage of thiazole moieties to other bioactive fragments, such as coumarin (B35378) or benzofuran, has yielded compounds with potent antiproliferative activity. nih.gov The choice of the linker and the specific substitution patterns on each ring system are critical for achieving dual inhibition of targets like EGFR and VEGFR-2, which are crucial in cancer progression. nih.govkit.edu
Exploration of Biological Activities
The unique structural features of 4-Bromo-2-(chroman-8-yl)thiazole analogues have prompted investigations into their potential as therapeutic agents, particularly in the fields of infectious diseases and oncology.
Antimicrobial Activity Spectrum (Antibacterial and Antifungal)
Thiazole derivatives are well-established as a class of compounds with broad-spectrum antimicrobial activity. researchgate.netbiointerfaceresearch.com The thiazole nucleus is a core component of several clinically used antimicrobial drugs. nih.gov The introduction of a chroman moiety into the thiazole scaffold can further enhance these properties.
Research has shown that thiazole derivatives can be effective against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. researchgate.netnih.gov For instance, certain thiazole derivatives have demonstrated superior antibacterial activity against S. aureus, S. typhimurium, and E. coli when compared to standard antibiotics like chloramphenicol. nih.gov Some have also shown potent antifungal activity against C. albicans. nih.gov The specific substitutions on the thiazole and the attached heterocyclic rings are crucial in determining the antimicrobial spectrum and the minimum inhibitory concentration (MIC) values. nih.gov
Table 1: Examples of Antimicrobial Activity of Thiazole Derivatives
| Compound Type | Target Organism(s) | Observed Activity | Reference(s) |
| Thiazole-pyrazoline hybrids | S. aureus, A. flavus | Moderate antibacterial and antifungal activity. | nih.gov |
| Thiophene-substituted thiazole-pyrazoline-triazole hybrid | E. coli, P. aeruginosa, S. aureus, C. albicans | Promising antibacterial and antifungal activity, comparable to ciprofloxacin (B1669076) and nystatin. | nih.gov |
| 2,5-dichloro thienyl-substituted thiazoles | A. fumigatus, A. flavus, P. marneffei, T. mentagrophytes, S. aureus, E. coli, K. pneumoniae, P. aeruginosa | Enhanced antimicrobial activity with MIC values between 6.25 and 12.5 µg/mL. | nih.gov |
Anticancer and Cytotoxic Potential in Various Cell Lines
The thiazole moiety is a key structural feature in numerous anticancer agents. ijper.orgbohrium.com The combination of a thiazole ring with a chroman framework has led to the development of novel compounds with significant cytotoxic potential against various cancer cell lines. nih.govnih.gov
Studies have demonstrated that thiazole-based compounds can inhibit the growth of cancer cells through various mechanisms, including the inhibition of crucial enzymes like tyrosine kinases and tubulin polymerization. nih.govfrontiersin.org For example, a series of newly synthesized thiazole derivatives showed promising antiproliferative activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. mdpi.com The introduction of different substituents on the thiazole core was found to modulate the cytotoxic efficacy. mdpi.com
Furthermore, the hybridization of thiazole with coumarin has produced derivatives with potent anticancer effects. One such compound demonstrated greater potency than the standard drug erlotinib (B232) against lung (A-549) and breast (MCF-7) cancer cell lines. nih.gov The ability of these hybrid molecules to dually inhibit EGFR and VEGFR-2 is a promising strategy for developing more effective cancer therapies. nih.govkit.edu
Table 2: Examples of Anticancer Activity of Thiazole-Based Derivatives
| Compound Type | Cancer Cell Line(s) | IC50/GI50 Values | Reference(s) |
| Thiazole-coumarin hybrid (Compound 11f) | A-549 (Lung), MCF-7 (Breast) | 25 nM (A-549), 29 nM (MCF-7) | nih.gov |
| Thiazole derivative (Compound 4c) | MCF-7 (Breast), HepG2 (Liver) | Showed promising antiproliferative activity. | mdpi.com |
| Thiazole-based stilbene (B7821643) analog (Compound 8) | - | Potent Topoisomerase IB inhibitor. | nih.gov |
| Chroman-4-one based SIRT2 inhibitors | MCF-7 (Breast), A549 (Lung) | Showed antiproliferative effects correlating with SIRT2 inhibition. | acs.org |
Anti-inflammatory and Immunomodulatory Effects
The fusion of thiazole and chroman moieties in the core structure of this compound suggests a strong potential for significant anti-inflammatory and immunomodulatory activities. Both thiazole and chroman derivatives have independently been recognized for their roles in modulating inflammatory pathways.
Thiazole-containing compounds have been investigated for their anti-inflammatory properties, often targeting key enzymes in the inflammatory cascade. frontiersin.org For instance, certain thiazole derivatives have been found to act as inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), enzymes crucial for the synthesis of prostaglandins (B1171923) and leukotrienes, respectively. frontiersin.org These mediators are pivotal in the initiation and propagation of inflammation. The anti-inflammatory effects of some thiazole derivatives are also attributed to their ability to suppress the production of pro-inflammatory cytokines. nih.gov
Similarly, the chroman ring, a core component of flavonoids, is well-documented for its anti-inflammatory effects. nih.gov Derivatives of 2-phenyl-4H-chromen-4-one have been shown to downregulate the expression of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). nih.gov The mechanism often involves the inhibition of signaling pathways such as the Toll-like receptor 4 (TLR4)/mitogen-activated protein kinase (MAPK) pathway, which is activated by inflammatory stimuli like lipopolysaccharide (LPS). nih.gov
The combination of these two pharmacophores in this compound analogues could lead to synergistic or enhanced anti-inflammatory effects. The bromine substitution on the thiazole ring may further influence the compound's activity and selectivity. Research on fused thiazole derivatives has demonstrated that specific substitutions can significantly enhance anti-inflammatory and anti-ulcer activities. nih.govresearchgate.net
A study on new fused thiazole derivatives derived from 2-(2-oxo-2H-chromen-3-yl)thiazol-4(5H)-one revealed that several compounds exhibited potent anti-inflammatory effects. nih.gov The anti-inflammatory and anti-ulcer activities of the newly synthesized products were evaluated, and the results showed that compounds 7a, 8a, 10b, 13b, 15b, 18a, 19b, 19c, and 19d showed higher activity compared to the rest of the compounds. nih.gov
Table 1: Anti-inflammatory Activity of Selected Fused Thiazole Derivatives
| Compound | Anti-inflammatory Activity |
| 7a | High |
| 8a | High |
| 10b | High |
| 13b | High |
| 15b | High |
| 18a | High |
| 19b | High |
| 19c | High |
| 19d | High |
Data sourced from a study on new fused thiazole derivatives. nih.gov
Investigation of Other Potential Therapeutic Applications (e.g., Antidiabetic, Antiviral, Anticonvulsant)
The structural characteristics of this compound analogues suggest a broad spectrum of potential therapeutic applications beyond their anti-inflammatory effects. The thiazole and chroman scaffolds are present in numerous compounds with diverse biological activities.
Antidiabetic Potential:
Thiazole-containing compounds, particularly thiazolidinediones like pioglitazone (B448) and rosiglitazone, are well-established treatments for type 2 diabetes. researchgate.netnih.gov These drugs act as agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of glucose and lipid metabolism. The thiazole ring is a crucial component for their activity. Furthermore, research into chromonyl-2,4-thiazolidinediones has shown that these compounds can increase insulin (B600854) release. nih.gov Specifically, certain compounds in a synthesized series were found to enhance insulin secretion in INS-1 cells, indicating their potential as insulinotropic agents. nih.gov The presence of the thiazole ring within the this compound structure makes it a promising candidate for the development of new antidiabetic agents. rasayanjournal.co.in
Antiviral Activity:
Thiazole derivatives have been extensively studied for their antiviral properties against a wide range of viruses, including influenza, coronaviruses, herpes viruses, hepatitis B and C, and HIV. nih.gov The thiazole nucleus is a versatile scaffold for the development of new antiviral drugs. nih.govnih.gov While specific antiviral studies on this compound are not yet available, the known antiviral potential of the thiazole moiety suggests that its analogues could be promising candidates for antiviral drug discovery. mdpi.comresearchgate.net
Anticonvulsant Properties:
Both thiazole and chroman derivatives have shown promise as anticonvulsant agents. nih.govresearchgate.net Studies on various thiazole derivatives have demonstrated their ability to protect against seizures in different experimental models. biointerfaceresearch.comnih.govmdpi.com For instance, some triazolylchromans have exhibited significant activity in delaying pentylenetetrazole (PTZ)-induced seizures in mice. nih.gov The combination of the thiazole and chroman rings in a single molecule could lead to the development of novel anticonvulsant drugs with potentially improved efficacy and safety profiles.
Target Identification and Validation Strategies for this compound Analogues
The identification and validation of molecular targets are crucial steps in the development of new therapeutic agents. For this compound analogues, a multi-pronged approach can be employed, leveraging the known activities of the parent thiazole and chroman scaffolds.
Given the potential anti-inflammatory and anticancer activities, key enzymes and signaling pathways involved in these processes would be primary targets. For example, based on the known mechanisms of related compounds, potential targets for anti-inflammatory action could include COX-1/2, 5-LOX, and kinases within the MAPK signaling pathway. frontiersin.orgnih.gov
In the context of cancer, thiazole-containing drugs like dasatinib (B193332) and dabrafenib (B601069) are known to inhibit specific protein kinases. nih.govrsc.org Therefore, a logical strategy for this compound analogues would be to screen them against a panel of protein kinases involved in cancer cell proliferation and survival. nih.gov Computational methods, such as molecular docking, can be used to predict the binding affinity of these analogues to the active sites of various kinases, helping to prioritize compounds for experimental testing. researchgate.netdntb.gov.ua
For potential antidiabetic applications, PPARγ would be a primary target for investigation, given the precedence of thiazolidinedione drugs. rasayanjournal.co.in In vitro binding assays and reporter gene assays can be used to determine the affinity and agonist activity of the analogues at this receptor.
Target validation would involve a series of in vitro and in vivo experiments. Cellular assays can be used to confirm the on-target activity of the compounds and to assess their effects on downstream signaling pathways. Ultimately, in vivo studies in relevant animal models of inflammation, cancer, diabetes, or epilepsy would be necessary to validate the therapeutic potential of these analogues and their identified targets.
Mechanistic Investigations of 4 Bromo 2 Chroman 8 Yl Thiazole Interactions
Molecular Target Elucidation and Binding Affinity Studies
No data available.
Enzyme Inhibition and Activation Profiles
No data available.
Receptor Binding and Functional Assays (Agonism/Antagonism)
No data available.
Cellular Pathway Perturbation and Signal Transduction Analysis
No data available.
Computational and Theoretical Studies on 4 Bromo 2 Chroman 8 Yl Thiazole
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein. This method is crucial for understanding the potential biological targets of 4-Bromo-2-(chroman-8-yl)thiazole and the specific interactions that govern its binding affinity.
Research Findings: Studies on various chroman and thiazole (B1198619) derivatives have demonstrated their potential to interact with a range of biological targets, including enzymes and receptors. For instance, chroman-based compounds have been docked into the active sites of proteins like acetylcholinesterase and various kinases. Similarly, thiazole-containing molecules have shown interactions with proteins implicated in cancer and inflammatory diseases. It is plausible that this compound could exhibit similar binding modes, with the chroman and thiazole moieties playing key roles in target recognition. The bromine atom could also contribute to binding through halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein interactions.
Interactive Data Table: Predicted Binding Affinities of Analogous Compounds
| Compound/Analog | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Chroman-4-one derivative | Acetylcholinesterase | -9.8 | TYR70, ASP72, TRP84 |
| 2-Aminothiazole derivative | Cyclin-Dependent Kinase 2 (CDK2) | -8.5 | LYS33, GLU81, LEU83 |
| Bromo-thiazole analog | p38 MAP Kinase | -10.2 | MET109, GLY110, LYS53 |
Note: The data in this table is illustrative and based on findings from analogous compounds to suggest potential interactions for this compound.
Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and reactivity of molecules. By applying DFT calculations to this compound, researchers can gain insights into its stability, electronic properties, and sites of potential chemical reactions.
Research Findings: DFT studies on chroman and thiazole rings have elucidated their electronic characteristics. The chroman moiety is known for its electron-donating properties, while the thiazole ring can act as an electron acceptor. The presence of a bromine atom on the thiazole ring would further influence the electronic distribution, likely making the carbon atom to which it is attached more electrophilic. DFT calculations can predict parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's reactivity and its potential to participate in charge-transfer interactions.
Interactive Data Table: Calculated Electronic Properties of a Model Chroman-Thiazole System
| Property | Value | Interpretation |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.8 eV | Indicates the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 4.7 eV | Relates to the chemical reactivity and kinetic stability of the molecule. |
| Dipole Moment | 3.2 D | Suggests a polar nature, which can influence solubility and binding. |
Note: This data is hypothetical for a model system and serves to illustrate the types of parameters that can be obtained for this compound through DFT calculations.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability
Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the conformational changes of a molecule over time and to assess the stability of its interactions with a biological target.
Research Findings: MD simulations performed on ligands containing chroman or thiazole moieties have been instrumental in understanding their behavior in a biological environment. These simulations can reveal how the molecule adapts its conformation to fit into a binding pocket and can provide information on the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, over time. For this compound, MD simulations could be used to study the flexibility of the link between the chroman and thiazole rings and to assess the stability of its docked pose within a protein's active site.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design of Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of a series of compounds with their biological activity.
Research Findings: QSAR studies on chroman and thiazole derivatives have successfully identified key molecular descriptors that are important for their biological effects. These descriptors can include steric, electronic, and hydrophobic parameters. By developing a QSAR model for a series of analogs of this compound, it would be possible to predict the activity of newly designed compounds and to prioritize the synthesis of the most promising candidates. This approach can significantly accelerate the drug discovery process by focusing experimental efforts on molecules with the highest predicted potency.
Pharmacophore Modeling for Identification of Key Structural Features
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity.
Research Findings: Pharmacophore models have been developed for various classes of compounds containing chroman or thiazole scaffolds. These models typically highlight the importance of features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups. For this compound, a pharmacophore model could be generated based on its interactions with a putative target protein. This model would serve as a 3D query to screen virtual libraries of compounds to identify other molecules that have a similar pharmacophoric pattern and are therefore likely to exhibit similar biological activity.
Future Research Directions and Translational Prospects
Development of Advanced Structure-Based Drug Design Methodologies for 4-Bromo-2-(chroman-8-yl)thiazole Derivatives
The future development of potent and selective drug candidates based on the this compound scaffold will heavily rely on sophisticated structure-based drug design (SBDD) and computational methodologies. nih.gov The initial phase will involve the synthesis of a focused library of analogues to build a preliminary structure-activity relationship (SAR) profile. nih.gov This will be crucial to understand the influence of substitutions on both the chroman and thiazole (B1198619) rings on biological activity.
Subsequent research should focus on:
Computational Modeling and Simulation: Molecular docking studies will be instrumental in predicting the binding affinities and modes of interaction of this compound derivatives with various biological targets. nih.gov This can be guided by the known targets of similar heterocyclic compounds.
X-ray Crystallography: Obtaining crystal structures of lead compounds in complex with their target proteins will provide invaluable atomic-level insights into the binding interactions, paving the way for rational design of more potent and specific inhibitors.
Quantitative Structure-Activity Relationship (QSAR): The development of robust QSAR models will enable the prediction of biological activity of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts and accelerating the optimization process.
A key area of investigation will be the exploration of the chemical space around the chroman and thiazole cores. For instance, modifications at the 4-position of the thiazole ring, currently occupied by a bromine atom, could significantly impact activity. mdpi.com Similarly, substitutions on the chroman ring could modulate pharmacokinetic properties and target engagement.
Exploration of Novel Biological Targets and Therapeutic Areas
The therapeutic potential of this compound is likely to extend across multiple disease areas, given the diverse bioactivities of its constituent heterocyclic systems. nih.govwisdomlib.org Future research should systematically explore its efficacy against a broad panel of biological targets.
Potential Therapeutic Areas and Biological Targets:
| Therapeutic Area | Potential Biological Targets | Rationale based on Related Compounds |
| Oncology | Tyrosine kinases (e.g., EGFR, VEGFR-2), Tubulin, Topoisomerase | Thiazole and chromone (B188151) derivatives have shown significant anticancer activity by targeting these key proteins involved in cancer cell proliferation and survival. nih.govmdpi.comkit.edumdpi.comresearchgate.net |
| Infectious Diseases | Bacterial DNA gyrase, Fungal enzymes | Thiazole-coumarin hybrids have demonstrated promising antibacterial and antifungal properties. nih.gov |
| Inflammatory Diseases | Cyclooxygenase (COX) enzymes | Chromone-based compounds have been investigated for their anti-inflammatory effects. |
| Neurodegenerative Diseases | Acetylcholinesterase | The chroman scaffold is present in some compounds with neuroprotective potential. |
Initial screening efforts should be broad, followed by more focused investigations into the most promising therapeutic areas. Mechanistic studies will be crucial to elucidate the precise mode of action of active compounds and to validate the identified biological targets.
Integration of High-Throughput Screening and Omics Technologies in Drug Discovery
To accelerate the discovery of lead compounds from the this compound scaffold, the integration of modern drug discovery technologies is paramount.
High-Throughput Screening (HTS): HTS campaigns utilizing large and diverse compound libraries are essential for rapidly identifying initial "hits" with desired biological activities. nih.gov This can be applied to both target-based and cell-based assays. The development of automated synthesis platforms can further enhance the efficiency of generating and screening novel derivatives. coherent.com
Fragment-Based Drug Discovery (FBDD): This approach can be employed to identify small molecular fragments that bind to the target protein. These fragments can then be grown or linked together to create more potent lead compounds based on the this compound template.
Omics Technologies: The use of genomics, proteomics, and metabolomics can provide a comprehensive understanding of the cellular response to treatment with this compound derivatives. This can help in identifying novel biomarkers for efficacy and toxicity, as well as in elucidating the mechanism of action.
Collaborative Research Initiatives and Translational Pathways
The successful translation of a promising chemical entity like this compound from the laboratory to the clinic requires a multi-faceted and collaborative approach.
Academia-Industry Partnerships: Collaborations between academic research institutions with expertise in medicinal chemistry and pharmacology, and pharmaceutical companies with drug development and commercialization capabilities, will be vital. These partnerships can facilitate access to resources, expertise, and funding necessary for preclinical and clinical development.
Open Innovation Models: Sharing data and research findings through open innovation platforms can foster a more collaborative research environment and accelerate progress. This can involve the creation of public-private consortia focused on the development of novel therapeutics based on this chemical scaffold.
Focus on Translational Research: A strong emphasis on translational research will be necessary to bridge the gap between basic scientific discoveries and their clinical application. This includes the development of robust preclinical models that accurately predict clinical outcomes and the identification of patient populations most likely to benefit from these novel agents.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Bromo-2-(chroman-8-yl)thiazole, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Start with a triazole derivative (e.g., 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) and substitute with benzaldehyde under reflux in ethanol. Use glacial acetic acid as a catalyst to enhance reaction efficiency .
- Step 2 : Monitor reaction progress via TLC or HPLC. Optimize reflux time (typically 4–6 hours) and molar ratios (1:1 triazole:benzaldehyde) to maximize yield.
- Step 3 : Post-reaction, evaporate solvent under reduced pressure and purify via column chromatography using silica gel and a hexane:ethyl acetate gradient.
- Key Considerations : Ensure anhydrous conditions to prevent side reactions. Adjust solvent polarity based on intermediate solubility .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- NMR (¹H/¹³C) : Confirm molecular structure by analyzing chemical shifts for bromine (deshielding effects) and chroman-thiazole coupling (e.g., aromatic protons at δ 7.2–8.5 ppm).
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ peak at m/z 353.2) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
- X-ray Crystallography : Resolve crystal packing and dihedral angles between thiazole and chroman rings (e.g., angles ~36.7° observed in similar thiazole derivatives) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of thiazole derivatives?
- Methodology :
- Assay Validation : Compare activity across standardized assays (e.g., MIC for antimicrobial studies) using identical cell lines (e.g., Candida albicans ATCC 10231). Control variables like solvent (DMSO concentration ≤1%) and incubation time .
- Purity Analysis : Use HPLC-MS to confirm compound purity (>95%). Impurities (e.g., unreacted benzaldehyde) may skew bioactivity results .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing bromine with chlorine) to isolate electronic/steric effects. Computational docking (e.g., AutoDock Vina) can predict binding affinity to targets like fungal CYP51 .
- Case Study : Inconsistent antifungal data may arise from variations in membrane permeability; use logP measurements to correlate hydrophobicity with activity .
Q. What strategies are effective in designing thiazole-based compounds for non-pharmaceutical applications, such as materials science?
- Methodology :
- HOMO/LUMO Engineering : Introduce electron-withdrawing groups (e.g., -Br) to lower HOMO levels, enhancing charge transport in organic solar cells. DFT calculations (e.g., B3LYP/6-31G*) optimize orbital alignment with acceptors like PCBM .
- Polymer Integration : Copolymerize this compound with fluorinated BDT units to improve thermal stability (TGA analysis) and film morphology (AFM imaging) .
- Device Fabrication : Test in bulk heterojunction solar cells, optimizing donor:acceptor ratios (e.g., 1:1.5) and annealing temperatures (e.g., 150°C for 10 min) to achieve PCE >10% .
Q. How can computational models predict the environmental persistence or toxicity of this compound?
- Methodology :
- QSAR Modeling : Use EPI Suite to estimate biodegradability (e.g., half-life in soil) and ecotoxicity (LC50 for Daphnia magna). Input SMILES strings and refine with experimental logKow values .
- Molecular Dynamics (MD) : Simulate interactions with biological membranes (e.g., POPC lipid bilayers) to assess bioaccumulation potential.
- Risk Mitigation : Design derivatives with reduced halogen content (e.g., replace Br with -CH3) to lower environmental impact while retaining functionality .
Safety and Handling
Q. What safety protocols are critical when handling this compound?
- Methodology :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis/purification steps due to volatile intermediates (e.g., benzaldehyde) .
- Waste Disposal : Collect brominated waste separately in labeled containers. Neutralize acidic byproducts with NaHCO3 before disposal .
- Emergency Response : For skin contact, rinse with 10% ethanol-water solution. Spills require absorption with vermiculite and treatment with activated carbon .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
